molecular formula C10H12O3 B126605 Ethyl 4-hydroxyphenylacetate CAS No. 17138-28-2

Ethyl 4-hydroxyphenylacetate

Cat. No.: B126605
CAS No.: 17138-28-2
M. Wt: 180.2 g/mol
InChI Key: HYUPPKVFCGIMDB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyphenylacetate: is an organic compound with the molecular formula C10H12O3 . It is a derivative of phenylacetic acid and is characterized by the presence of an ethyl ester group and a hydroxyl group attached to the benzene ring. This compound is known for its role as a selective inhibitor of monoamine oxidase A, an enzyme involved in the breakdown of neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyphenylacetate can be synthesized through various methods. One common method involves the esterification of 4-hydroxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of preparative high-performance liquid chromatography (HPLC) to isolate the compound from complex mixtures. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxyphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Ethyl 4-hydroxyphenylacetate exerts its effects primarily through the inhibition of monoamine oxidase A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced anxiety . The molecular target of this compound is the active site of monoamine oxidase A, where it binds and prevents the enzyme from catalyzing the oxidation of neurotransmitters .

Comparison with Similar Compounds

  • 4-hydroxyphenylacetic acid
  • Ethyl 4-hydroxybenzoate
  • Ethyl 4-hydroxycinnamate

Comparison: Ethyl 4-hydroxyphenylacetate is unique due to its specific inhibition of monoamine oxidase A, which is not observed in the other similar compounds. Additionally, its ester group provides distinct chemical reactivity and solubility properties compared to the carboxylic acid or cinnamate derivatives .

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUPPKVFCGIMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066165
Record name Benzeneacetic acid, 4-hydroxy-, ethyl ester
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17138-28-2
Record name Ethyl 4-hydroxyphenylacetate
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Record name Ethyl 4-hydroxyphenylacetate
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Record name Benzeneacetic acid, 4-hydroxy-, ethyl ester
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Record name Benzeneacetic acid, 4-hydroxy-, ethyl ester
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Record name Ethyl 4-hydroxyphenylacetate
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Record name ETHYL 4-HYDROXYPHENYLACETATE
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Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxyphenylacetic acid (9.12 g, 0.06 mol), absolute ethanol (50 mL) and SOCl2 (2 mL, 0.028 mol) was refluxed for 3 hours. The residue was cooled, diluted with ethyl acetate (200 mL), washed first with dilute aqueous sodium bicarbonate (100 mL and then twice with water (100 mL), then was dried over anhydrous MgSO4, filtered and evaporated in vacuo. Ethyl 4-hydroxyphenylacetate was obtained as an oil.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Hydroxyphenylacetic acid (50.0 g) is dissolved in ethanol (400 ml) and thereto is added conc. sulfuric acid (0.5 ml). The mixture is refluxed with stirring, and ethanol is distilled off to give ethyl 4-hydroxyphenylacetate (60 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixed solution comprising 4-hydroxyphenylacetic acid (150.0 g), toluene (250 ml), ethanol (150 ml), and p-toluenesulfonic acid (50 g) was refluxed with stirring for 3 hours. The reaction mixture was washed with aqueous sodium hydrogencarbonate solution, dried over sodium sulfate anhydride, and then concentrated under a vacuum to yield 164.3 g of oily ethyl 4-hydroxyphenylacetate. This material was subjected to a reaction identical to that of Reference Example 1, thereby yielding 138.2 g of oily ethyl 4-hydroxy-3-methallylphenylacetate. In a manner identical to Reference Examples 2 and 3, this material was successively subjected to catalytic reduction, benzylation, and hydrolysis reactions, thereby yielding 70.4 g of 4-benzyloxy-3-isobutylphenylacetic acid. As in the case of Example 3, this material (1.0 g) was subjected to a condensation reaction with 1-isobutylpiperazine (0.48 g), thereby yielding 1.3 g of the aimed compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the identification of Ethyl 4-hydroxyphenylacetate in Illigera cordata Dunn?

A1: The research paper [] highlights the isolation of eleven phenolic compounds from the stems of Illigera cordata Dunn, including this compound. This marks the first-time identification of these compounds within this specific plant species. This discovery contributes to the understanding of the phytochemical profile of Illigera cordata Dunn and expands the knowledge base of naturally occurring phenolic compounds.

Q2: Are there other known sources of this compound in nature?

A2: While the provided research focuses specifically on Illigera cordata Dunn [], it's important to note that this compound and other phenolic compounds are found in various plants and natural sources. Further research would be needed to determine if this compound has been identified in other plant species.

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